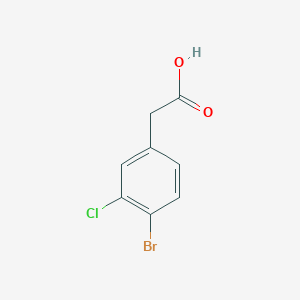
2-(4-Bromo-3-chlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-chlorophenyl)acetic acid is a halogenated acetic acid derivative. While the specific compound is not directly studied in the provided papers, related halo-acetic acids and halogenated compounds are analyzed, which can give insights into the properties and behavior of 2-(4-Bromo-3-chlorophenyl)acetic acid. Halogenated acetic acids are known to be produced during the chlorination of drinking water and can be found in various concentrations in surface water-derived drinking waters .
Synthesis Analysis
The synthesis of halogenated acetic acids, while not explicitly detailed for 2-(4-Bromo-3-chlorophenyl)acetic acid, can be inferred from the general practices of producing similar compounds. These acids are typically byproducts of water treatment processes where chlorine is used to disinfect water sources, leading to the formation of various halo-acetic acids .
Molecular Structure Analysis
The molecular structure of halogenated compounds like 2-(4-Bromo-3-chlorophenyl)acetic acid can be analyzed using spectroscopic methods. For instance, 4-chloro-2-bromoacetophenone, a related halogenated compound, has been studied using FT-IR and FT-Raman spectroscopy, and its structural and spectroscopic data have been calculated using Hartree-Fock and density functional methods . These techniques could similarly be applied to 2-(4-Bromo-3-chlorophenyl)acetic acid to determine its molecular vibrations and geometric parameters.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromo-3-chlorophenyl)acetic acid can be deduced from the general characteristics of halogenated acetic acids. These compounds are typically found in low concentrations in chlorinated drinking water, with their presence and concentration depending on the source water and the amount of chlorine used for disinfection . The detection and quantification of such compounds are often performed using chromatographic methods, as described for other related halogenated compounds .
Applications De Recherche Scientifique
“2-(4-Bromo-3-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 1261643-24-6 and a molecular weight of 249.49 . It is a solid substance and is stored in a dry room at normal temperature .
-
2-Chlorophenylacetic acid : This compound has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
-
4-Chlorophenylacetic acid : This compound possesses anticancer properties. It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer. It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
-
2-Chlorophenylacetic acid : This compound has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
-
4-Chlorophenylacetic acid : This compound possesses anticancer properties. It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer. It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Safety And Hazards
Orientations Futures
The future research directions for “2-(4-Bromo-3-chlorophenyl)acetic acid” could involve studying its biological activities, as pyrazole derivatives have shown a wide range of pharmacological properties . Additionally, its potential use in the synthesis of other chemical compounds could be explored .
Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review” discusses the synthesis methods and pharmacological properties of pyrazole derivatives . Another paper titled “Crystal structure of 4-bromo-2-(4-chlorophenyl)-1-methyl-5 …” concludes that a related compound is a propesticide that is activated by the oxidative removal of the N-ethoxymethyl group .
Propriétés
IUPAC Name |
2-(4-bromo-3-chlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGCJLITIJXUAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenyl)acetic acid | |
CAS RN |
1261643-24-6 |
Source


|
| Record name | 2-(4-bromo-3-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

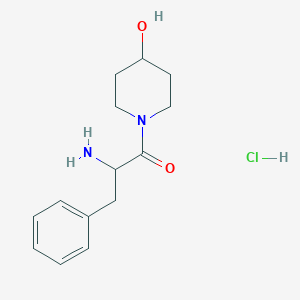
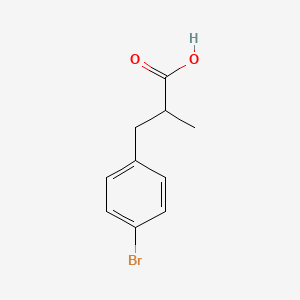
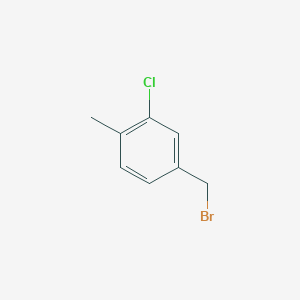
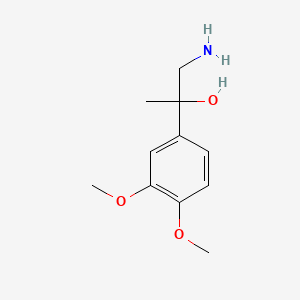
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)
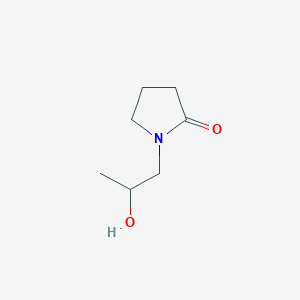
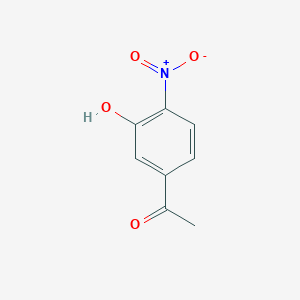
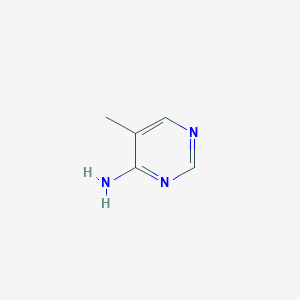

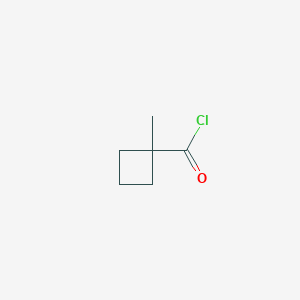
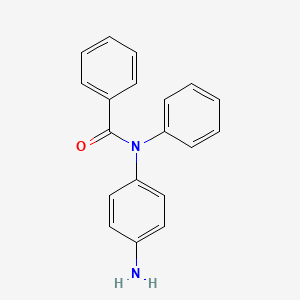
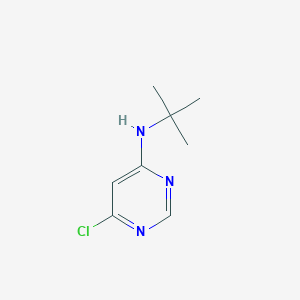

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)